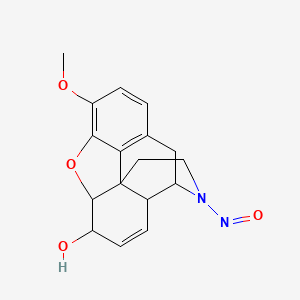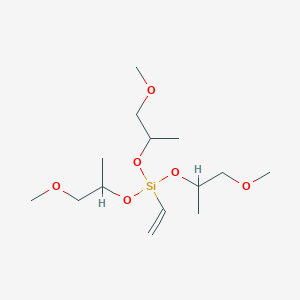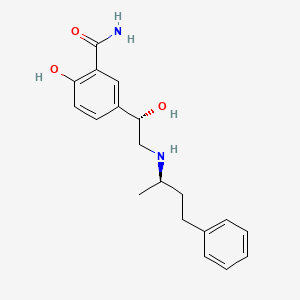
R,S-Labetalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R,S-Labetalol is a racemic mixture of two enantiomers, R-Labetalol and S-Labetalol. It is a medication primarily used to treat high blood pressure and manage angina. The compound is unique in that it acts as both an alpha and beta-adrenergic receptor antagonist, which helps in reducing blood pressure by decreasing peripheral vascular resistance without significantly altering heart rate or cardiac output .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R,S-Labetalol involves multiple steps, starting from the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, followed by acylation with chloroacetyl chloride to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
R,S-Labetalol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitro group in intermediates to amines.
Substitution: Nucleophilic substitution reactions are involved in the acylation step of the synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often use chloroacetyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various intermediates and the final product, this compound, along with its glucuronide conjugates during metabolism .
Scientific Research Applications
R,S-Labetalol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for hypertension and angina management.
Industry: Employed in the development of new antihypertensive drugs
Mechanism of Action
R,S-Labetalol works by blocking both alpha and beta-adrenergic receptors. This dual action results in decreased peripheral vascular resistance and reduced cardiac output, thereby lowering blood pressure. The compound specifically targets beta-1 adrenergic receptors in the heart and alpha-1 adrenergic receptors in blood vessels .
Comparison with Similar Compounds
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Propranolol: A non-selective beta-adrenergic receptor antagonist.
Carvedilol: Another dual alpha and beta-adrenergic receptor antagonist
Uniqueness
R,S-Labetalol is unique due to its combined alpha and beta-blocking properties, which provide a balanced approach to managing hypertension without significantly affecting heart rate. This makes it particularly useful in treating conditions where both alpha and beta receptor blockade is beneficial .
Properties
CAS No. |
83167-32-2 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m1/s1 |
InChI Key |
SGUAFYQXFOLMHL-FZKQIMNGSA-N |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@H](C2=CC(=C(C=C2)O)C(=O)N)O |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


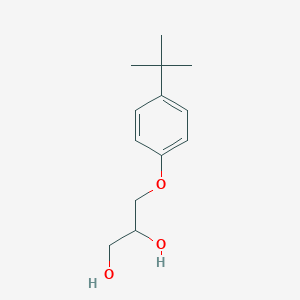
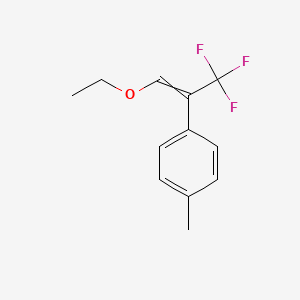
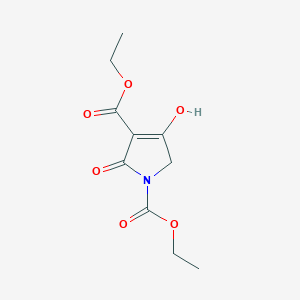


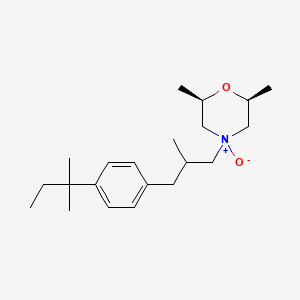
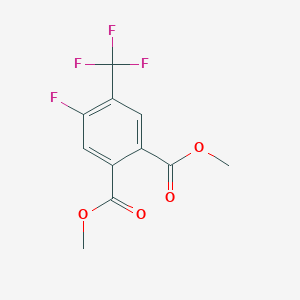
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)
